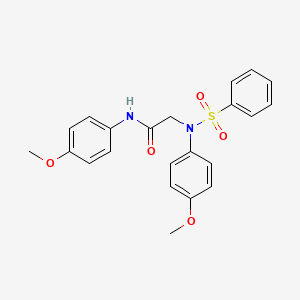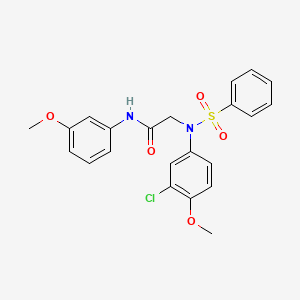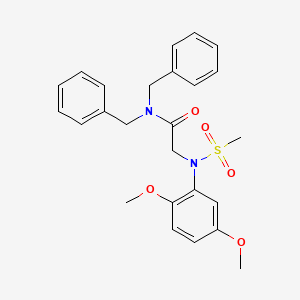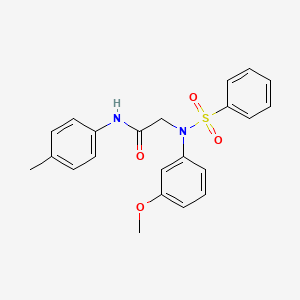
N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-204352, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key enzyme involved in the regulation of insulin signaling and glucose metabolism, making it an attractive target for the development of novel therapeutics for type 2 diabetes and obesity.
Wirkmechanismus
N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a negative regulator of insulin signaling, acting to dephosphorylate and inactivate insulin receptor substrates (IRSs). By inhibiting this compound, BMS-204352 enhances insulin signaling and increases glucose uptake in peripheral tissues. Additionally, this compound inhibition has been shown to improve lipid metabolism by increasing the activity of AMP-activated protein kinase (AMPK), a key regulator of lipid metabolism.
Biochemical and Physiological Effects:
BMS-204352 has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes and obesity. In addition, BMS-204352 has been shown to reduce body weight and adiposity, and improve lipid metabolism. These effects are thought to be mediated through the inhibition of this compound, which leads to increased insulin signaling and glucose uptake in peripheral tissues.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-204352 is a potent and selective inhibitor of N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, making it a useful tool for studying the role of this compound in insulin signaling and glucose metabolism. However, like all small molecule inhibitors, BMS-204352 has limitations in terms of specificity and off-target effects. Careful controls and validation experiments are necessary to ensure that the observed effects are due to this compound inhibition and not other factors.
Zukünftige Richtungen
There are several potential future directions for the study of BMS-204352 and N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibition. One area of interest is the development of more potent and selective this compound inhibitors for use as therapeutics for type 2 diabetes and obesity. Additionally, the role of this compound in other metabolic pathways, such as lipid metabolism and inflammation, is an area of active research. Finally, the use of BMS-204352 and other this compound inhibitors in combination with other therapeutics, such as insulin sensitizers and GLP-1 agonists, is an area of potential clinical application.
Wissenschaftliche Forschungsanwendungen
BMS-204352 has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, BMS-204352 has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism. These effects are thought to be mediated through the inhibition of N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which leads to increased insulin signaling and glucose uptake in peripheral tissues.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-28-19-12-8-17(9-13-19)23-22(25)16-24(18-10-14-20(29-2)15-11-18)30(26,27)21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXPWYPHOGSDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3451752.png)
![N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3451755.png)


![3-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3451773.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3451788.png)




![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3451834.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3451842.png)